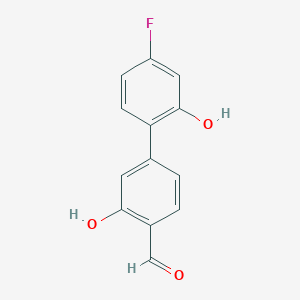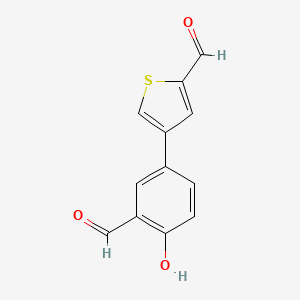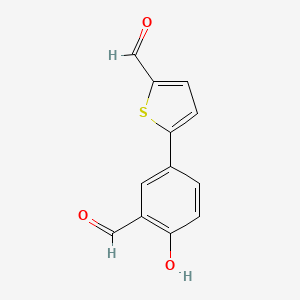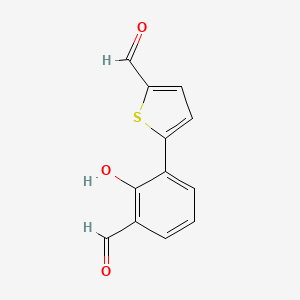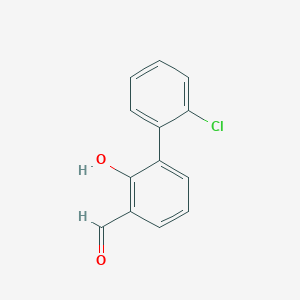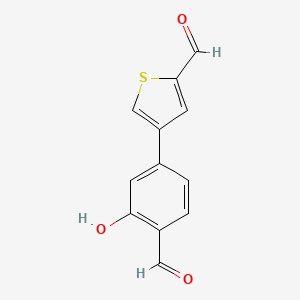
5-(2-Formylthiophen-4-yl)-2-formylphenol, 95%
Übersicht
Beschreibung
5-(2-Formylthiophen-4-yl)-2-formylphenol, 95% (5-FTP-95) is a phenolic compound used in a variety of scientific research applications. It is a highly reactive and versatile compound, making it a valuable tool in the lab. 5-FTP-95 has been studied for its ability to act as a catalyst in a variety of chemical reactions, as well as its potential to be used as a precursor for other compounds. In addition, 5-FTP-95 has been studied for its biochemical and physiological effects, and its ability to act as a potential therapeutic agent.
Wissenschaftliche Forschungsanwendungen
5-(2-Formylthiophen-4-yl)-2-formylphenol, 95% has been studied for its potential to act as a catalyst in a variety of chemical reactions. In particular, it has been studied for its potential to catalyze the formation of substituted phenols, which can be used as precursors for other compounds. In addition, 5-(2-Formylthiophen-4-yl)-2-formylphenol, 95% has been studied for its potential to act as an antioxidant, as well as its potential to act as a potential therapeutic agent.
Wirkmechanismus
The mechanism of action of 5-(2-Formylthiophen-4-yl)-2-formylphenol, 95% is not yet fully understood. However, it is known that 5-(2-Formylthiophen-4-yl)-2-formylphenol, 95% acts as a catalyst in a variety of chemical reactions, and is able to facilitate the formation of substituted phenols. In addition, it is believed that 5-(2-Formylthiophen-4-yl)-2-formylphenol, 95% has the potential to act as an antioxidant, as well as a potential therapeutic agent.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Formylthiophen-4-yl)-2-formylphenol, 95% are not yet fully understood. However, it is believed that 5-(2-Formylthiophen-4-yl)-2-formylphenol, 95% has the potential to act as an antioxidant, as well as a potential therapeutic agent. In particular, 5-(2-Formylthiophen-4-yl)-2-formylphenol, 95% has been studied for its potential to act as a potential anti-inflammatory agent and to reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-(2-Formylthiophen-4-yl)-2-formylphenol, 95% in lab experiments is its versatility and reactivity. 5-(2-Formylthiophen-4-yl)-2-formylphenol, 95% is highly reactive and can be used as a catalyst in a variety of chemical reactions. In addition, 5-(2-Formylthiophen-4-yl)-2-formylphenol, 95% can be used as a precursor for other compounds, and has the potential to act as an antioxidant and a potential therapeutic agent. However, there are some limitations to using 5-(2-Formylthiophen-4-yl)-2-formylphenol, 95% in lab experiments. For example, the mechanism of action of 5-(2-Formylthiophen-4-yl)-2-formylphenol, 95% is not yet fully understood, and its biochemical and physiological effects are still being studied.
Zukünftige Richtungen
There are a number of potential future directions for the study of 5-(2-Formylthiophen-4-yl)-2-formylphenol, 95%. For example, further research could be conducted to better understand the mechanism of action of 5-(2-Formylthiophen-4-yl)-2-formylphenol, 95% and its biochemical and physiological effects. In addition, further research could be conducted to explore the potential of 5-(2-Formylthiophen-4-yl)-2-formylphenol, 95% to act as an antioxidant and a potential therapeutic agent. Finally, further research could be conducted to explore the potential of 5-(2-Formylthiophen-4-yl)-2-formylphenol, 95% to act as a catalyst in a variety of chemical reactions.
Synthesemethoden
5-(2-Formylthiophen-4-yl)-2-formylphenol, 95% can be synthesized using a variety of methods, including the Wittig reaction. The Wittig reaction involves the reaction of a carbonyl compound with a phosphonium salt, resulting in the formation of an alkene. In the case of 5-(2-Formylthiophen-4-yl)-2-formylphenol, 95%, the Wittig reaction is used to form the desired product from a reaction between 2-formylthiophen-4-yl bromide and 2-formylphenol. This reaction can be carried out in the presence of a base, such as sodium hydride, and a catalyst, such as triphenylphosphine.
Eigenschaften
IUPAC Name |
4-(4-formyl-3-hydroxyphenyl)thiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O3S/c13-5-9-2-1-8(4-12(9)15)10-3-11(6-14)16-7-10/h1-7,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHPDWPWURBWOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC(=C2)C=O)O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685113 | |
| Record name | 4-(4-Formyl-3-hydroxyphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Formyl-3-hydroxyphenyl)thiophene-2-carbaldehyde | |
CAS RN |
1261994-89-1 | |
| Record name | 4-(4-Formyl-3-hydroxyphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



